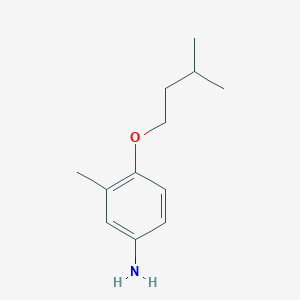

3-Methyl-4-(3-methylbutoxy)aniline

CAS No.:

Cat. No.: VC15728231

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO |

|---|---|

| Molecular Weight | 193.28 g/mol |

| IUPAC Name | 3-methyl-4-(3-methylbutoxy)aniline |

| Standard InChI | InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-5,8-9H,6-7,13H2,1-3H3 |

| Standard InChI Key | DRAXYKJQRKFDHM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N)OCCC(C)C |

Introduction

3-Methyl-4-(3-methylbutoxy)aniline is an organic compound belonging to the class of phenylamines, specifically a substituted aniline derivative. Its molecular formula is C12H19NO, and it has a molecular weight of 193.28 g/mol . This compound is characterized by an aniline structure with a methyl group and a 3-methylbutoxy substituent at the para position of the benzene ring. It is utilized in various scientific applications, particularly in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 3-Methyl-4-(3-methylbutoxy)aniline can be achieved through several methods, including nucleophilic substitution reactions. These reactions typically involve the substitution of a leaving group on the benzene ring with the 3-methylbutoxy group, facilitated by a nucleophile.

Applications and Research Findings

3-Methyl-4-(3-methylbutoxy)aniline has several applications across various fields, including organic synthesis and medicinal chemistry. Its potential therapeutic applications are being explored due to its interactions with biological systems. Understanding these interactions is crucial for developing new pharmaceuticals.

While specific biological activity data for 3-Methyl-4-(3-methylbutoxy)aniline is limited, compounds with similar structures often exhibit interesting biological properties. For instance, other aniline derivatives have shown potential in anticancer research and as modulators of neurotransmitter transporters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume